

An In-depth Technical Guide to 6-Chloropyrimidine-4-carboxamide

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Compound of Interest

Compound Name: 6-Chloropyrimidine-4-carboxamide

CAS No.: 81333-06-4

Cat. No.: B2847125

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This guide provides a comprehensive technical overview of **6-Chloropyrimidine-4-carboxamide**, a key heterocyclic building block for researchers, scientists, and professionals in drug development. We will delve into its synthesis, characterization, reactivity, and applications, with a focus on providing practical, field-proven insights.

A Note on CAS Number Identification: Initial database inquiries for **6-Chloropyrimidine-4-carboxamide** with CAS number 37131-89-8 reveal a discrepancy. CAS 37131-89-8 is authoritatively assigned to 2,4-Dichloropyrimidine-5-carboxylic acid[1][2][3][4][5]. The closely related and logical precursor for the title compound is 6-Chloropyrimidine-4-carboxylic acid, which is assigned CAS 37131-91-2[6][7][8][9][10]. This guide will proceed by focusing on the synthesis of **6-Chloropyrimidine-4-carboxamide** from this correctly identified and commercially available precursor.

Physicochemical Properties of the Key Precursor

Understanding the properties of the starting material is fundamental to successful synthesis. 6-Chloropyrimidine-4-carboxylic acid (CAS 37131-91-2) serves as the immediate precursor to the target carboxamide. Its key physicochemical data are summarized below.

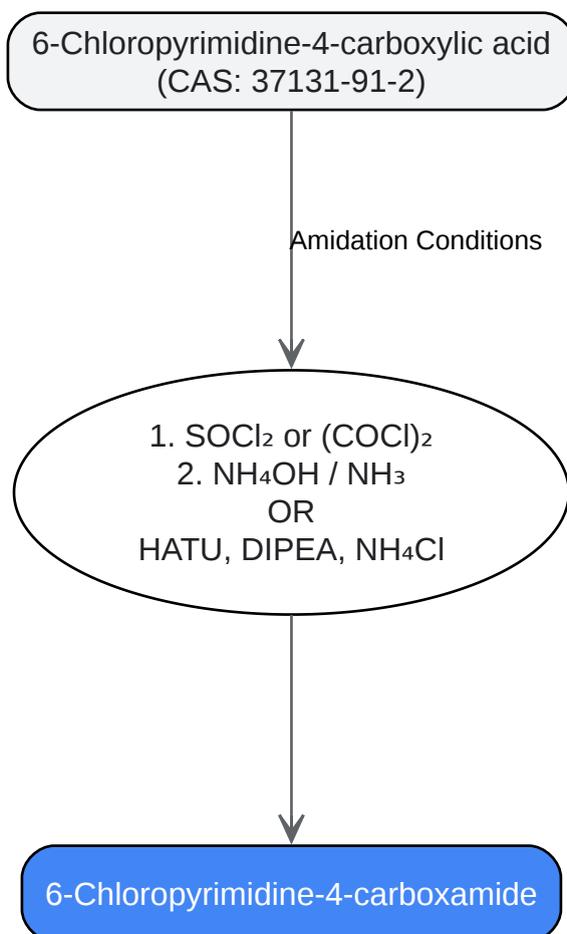
Property	Value	Source(s)
CAS Number	37131-91-2	[6][7][8][9]
Molecular Formula	C ₅ H ₃ ClN ₂ O ₂	[7][8]
Molecular Weight	158.54 g/mol	[7]
Appearance	Off-white powder/solid	[10]
Purity	Typically ≥95-97%	[7][8]
Boiling Point	343.7°C at 760 mmHg	[10]
Density	1.579 g/cm ³	[10]
SMILES	<chem>O=C(O)C1=CC(Cl)=NC=N1</chem>	[8]
Storage	Inert atmosphere, 2-8°C or -20°C, sealed from moisture	[7][9]

Synthesis of 6-Chloropyrimidine-4-carboxamide

The most direct and efficient pathway to synthesize **6-Chloropyrimidine-4-carboxamide** is through the amidation of its corresponding carboxylic acid precursor. This transformation can be achieved using a variety of standard peptide coupling agents or by conversion to an acyl chloride followed by reaction with ammonia.

Synthetic Pathway Overview

The following diagram illustrates the direct amidation of 6-Chloropyrimidine-4-carboxylic acid to yield the target compound.



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Caption: Synthetic route from carboxylic acid to carboxamide.

Detailed Experimental Protocol: Amidation via Acyl Chloride

This protocol is a robust, two-step procedure that generally provides high yields. The causality behind this choice is the high reactivity of the intermediate acyl chloride, which readily reacts with ammonia.

Step 1: Formation of the Acyl Chloride

- **Inert Atmosphere:** To a dry, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 6-Chloropyrimidine-4-carboxylic acid (1.0 eq). The flask should be under an

inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the highly reactive thionyl chloride and the resulting acyl chloride.

- Solvent: Add anhydrous dichloromethane (DCM) or toluene as the solvent. A typical concentration is 0.1-0.5 M.
- Chlorinating Agent: Add thionyl chloride (SOCl_2) (1.5-2.0 eq) dropwise at 0°C . A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.
- Reaction: Allow the mixture to warm to room temperature and then heat to reflux (typically $40\text{-}50^\circ\text{C}$ for DCM) for 2-4 hours. The progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
- Work-up: Cool the reaction mixture to room temperature and remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 6-chloropyrimidine-4-carbonyl chloride is often used in the next step without further purification.

Step 2: Amidation

- Dissolution: Dissolve the crude acyl chloride in an anhydrous aprotic solvent such as DCM, tetrahydrofuran (THF), or dioxane.
- Ammonia Source: Cool the solution to 0°C in an ice bath. Add a solution of aqueous ammonium hydroxide (NH_4OH) or bubble ammonia gas (NH_3) through the solution. This is a highly exothermic reaction and requires careful temperature control.
- Reaction: Stir the mixture vigorously at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
- Quenching & Extraction: Quench the reaction by adding water. If the product precipitates, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent like ethyl acetate.
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to yield pure **6-Chloropyrimidine-4-carboxamide**.

Spectroscopic and Analytical Characterization

While a specific datasheet for the title compound is not readily available, its structure allows for the prediction of key spectroscopic features based on data from analogous pyrimidine carboxamides[11][12].

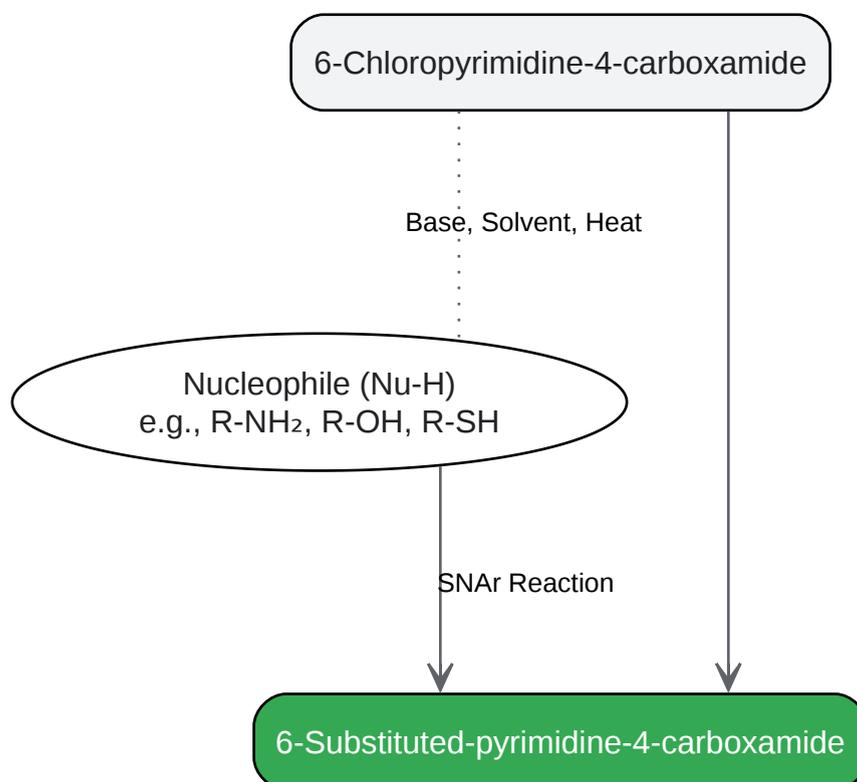
Analysis	Expected Characteristics
¹ H NMR	Expect two singlets or doublets in the aromatic region (δ 8.5-9.5 ppm) corresponding to the pyrimidine ring protons. The amide protons (NH ₂) will likely appear as two broad singlets between δ 7.0-8.5 ppm.
¹³ C NMR	The spectrum should show signals for the pyrimidine ring carbons, with the carbon bearing the chlorine atom shifted downfield. The amide carbonyl carbon (C=O) is expected in the δ 160-170 ppm region.
IR Spectroscopy	Key stretches include N-H bands (two peaks, \sim 3200-3400 cm ⁻¹) for the primary amide, a strong C=O stretch (\sim 1680 cm ⁻¹), and C-Cl stretching in the fingerprint region[11][13].
Mass Spectrometry	The mass spectrum (HRMS) should show a molecular ion peak [M+H] ⁺ corresponding to the calculated exact mass, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom (M and M+2 peaks in an approximate 3:1 ratio).

Reactivity and Applications in Drug Discovery

The **6-Chloropyrimidine-4-carboxamide** scaffold is of significant interest in medicinal chemistry due to its versatile reactivity and proven biological relevance. Pyrimidine-based drugs are prevalent across numerous therapeutic areas, including oncology and infectious diseases[14].

Key Reactivity: Nucleophilic Aromatic Substitution (S_NAr)

The primary site of reactivity on this scaffold is the C6 chlorine atom. The electron-withdrawing nature of the pyrimidine ring nitrogen atoms and the C4 carboxamide group activates the C6 position for nucleophilic aromatic substitution (S_NAr).



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Sources

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